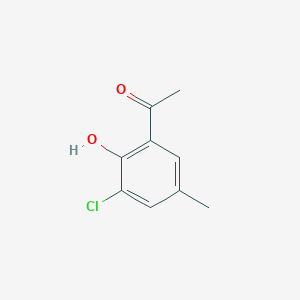

1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one

Description

1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one (CAS: 7507-88-2, molecular formula: C₉H₉ClO₂, molecular weight: 184.62 g/mol) is a substituted acetophenone derivative featuring a chlorine atom at position 3, a hydroxyl group at position 2, and a methyl group at position 5 on the aromatic ring. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, though its specific applications remain underexplored in publicly available literature .

Synthesis and Structural Considerations: The synthesis of this compound has been historically misreported. Early literature erroneously assigned its structure to 1-(2-chloro-6-hydroxy-4-methylphenyl)ethanone, which was later corrected to 5-chloro-2-hydroxy-4-methylacetophenone in the original publication .

Properties

IUPAC Name |

1-(3-chloro-2-hydroxy-5-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSBYHFWKLPSOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322505 | |

| Record name | 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7507-88-2 | |

| Record name | NSC401441 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation with Chloroacetyl Chloride

The Friedel-Crafts acylation remains a cornerstone for synthesizing substituted acetophenones. In this approach, 3-methylcatechol (3,4-dihydroxytoluene) reacts with chloroacetyl chloride under anhydrous conditions. Phosphorus oxychloride (POCl₃) serves as both a catalyst and dehydrating agent, facilitating the formation of the acetylated intermediate. The reaction proceeds in benzene under reflux for 31 hours in a nitrogen atmosphere.

Reaction Conditions:

- Reactants: 3-Methylcatechol (54 g), chloroacetic acid (47.3 g), POCl₃ (28 g)

- Solvent: Benzene

- Temperature: Reflux (~80°C)

- Time: 31 hours

Post-reaction, the mixture is treated with carbon tetrachloride to precipitate the crude product. Purification via recrystallization from water yields w-chloro-3,4-dihydroxy-5-methylacetophenone. While this method directly introduces the acetyl group, regioselectivity challenges arise due to competing ortho/para-directing effects of hydroxyl groups. Adapting this protocol to target 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one would require substituting 3-methylcatechol with 2-hydroxy-5-methylphenol to align substituent positions.

Nitration and Reduction Sequence

Nitration of pre-formed acetophenone derivatives offers a pathway to introduce nitro groups, which can subsequently be reduced or displaced. A representative procedure involves treating 1-(5-chloro-2-hydroxy-4-methylphenyl)ethan-1-one with sodium nitrite (NaNO₂) in concentrated sulfuric acid at 0°C.

Key Steps:

- Nitration:

The nitro group at position 3 facilitates subsequent functionalization. Reduction using hydrogen gas over palladium-charcoal or catalytic hydrogenation could yield amino intermediates, though direct conversion to chloro derivatives remains unexplored in the literature.

Sulfonation-Cleavage Strategy

This two-step method leverages sulfonation to protect hydroxyl groups during nitration, followed by cleavage to regenerate the phenol.

- Sulfonation:

- 4-Chloro-2-methylphenol reacts with methanesulfonic acid chloride in pyridine to form 4-chloro-2-methylphenyl methanesulfonate.

- Nitration:

- The sulfonated intermediate is treated with HNO₃/H₂SO₄ at 0°C, introducing a nitro group at position 5.

- Cleavage:

- Acidic (HCl, 80°C) or alkaline (NaOCH₃/MeOH) conditions remove the methanesulfonyl group, yielding 4-chloro-2-methyl-5-nitrophenol.

Adapting this method to synthesize the target compound would require starting with 2-hydroxy-5-methylphenol and modifying nitration conditions to position the chloro group at carbon 3.

Comparative Analysis of Synthetic Routes

*Calculated from 24 g product from 54 g 3-methylcatechol (MW 124.14 g/mol → 0.435 mol; product MW 184.62 g/mol → 0.130 mol → 30% yield).

†Yield for sulfonation step only.

Emerging Techniques and Optimization

Recent advances focus on continuous-flow systems to enhance reaction efficiency and reduce byproducts. For example, microreactor technology could improve heat transfer during exothermic nitration steps. Additionally, computational modeling aids in predicting regioselectivity, particularly for directing substituents in polysubstituted aromatics.

Critical Challenges:

- Regiochemical Control: Competing directing effects of hydroxyl and methyl groups complicate position-selective chloroacylation.

- Purification: Column chromatography remains essential due to structural similarities between byproducts and the target compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products:

Oxidation: Formation of 3-chloro-2-hydroxy-5-methylbenzoic acid.

Reduction: Formation of 1-(3-chloro-2-hydroxy-5-methylphenyl)ethanol.

Substitution: Formation of 1-(3-methoxy-2-hydroxy-5-methylphenyl)ethan-1-one or 1-(3-cyano-2-hydroxy-5-methylphenyl)ethan-1-one.

Scientific Research Applications

1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the hydroxyl and chlorine groups can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

The biological activity, solubility, and reactivity of substituted acetophenones are highly dependent on the positions of functional groups. Below is a comparative analysis of key analogues:

Table 1: Substituent Positions and Key Properties

*Historically misassigned structure.

Key Observations:

Positional Isomerism :

- The target compound and its isomer (1-(5-chloro-2-hydroxy-3-methylphenyl)ethan-1-one) share identical molecular formulas but differ in substituent positions. This alters hydrogen-bonding patterns and crystal packing, influencing solubility and bioavailability .

- The hydroxyl group at position 2 in both isomers facilitates hydrogen bonding, enhancing stability in solid-state structures .

Chlorine substitution at position 3 (target compound) vs. position 5 (isomer) may affect electrophilic reactivity and interaction with biological targets.

Synthetic Challenges :

Functional Group Variations

Hydroxyl vs. Alkoxy Groups

- Hydroxyl Group (Target Compound) : Enhances hydrogen-bonding capacity, improving crystallinity but increasing susceptibility to oxidation .

- Methoxy Group (e.g., 1-(4-{3-Methoxy-4-nitrophenyl}piperazine-1-yl)ethan-1-one) : Increases lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds .

Halogen Substituents

- Chlorine (Target Compound) : Withdraws electron density, directing electrophilic substitution to specific ring positions. This is critical in further functionalization (e.g., nitration, sulfonation) .

- Bromine (e.g., 1-(4-bromophenyl)ethan-1-one) : Larger atomic radius increases steric effects, slowing reaction kinetics but improving radiopharmaceutical labeling efficiency .

Biological Activity

Overview

1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one, also known as a chlorinated derivative of acetophenone, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This compound exhibits a unique chemical structure characterized by a hydroxyl group and a chlorine atom on the phenyl ring, influencing its reactivity and interaction with biological targets.

- Molecular Formula : C9H9ClO2

- CAS Number : 7507-88-2

- Molecular Weight : Approximately 188.62 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The hydroxyl and chlorine groups enhance its binding affinity to enzymes and receptors, potentially modulating their activities. This interaction can lead to inhibition of key biochemical pathways, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.0048 mg/mL |

The presence of the chlorine substituent is believed to enhance its antimicrobial efficacy by disrupting microbial cell membranes or inhibiting enzymatic functions necessary for microbial survival .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects in preliminary studies. The compound may inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests possible applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study conducted on various halogenated phenolic compounds demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in swelling and pain compared to control groups, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one | Moderate | Low |

| 1-(2-Hydroxy-5-methylphenyl)ethan-1-one | Low | Moderate |

This table highlights that while all compounds share similar structural features, their biological activities can vary significantly based on the positioning of substituents on the phenyl ring .

Q & A

Q. What are the key considerations for synthesizing 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one with high purity (>95%)?

Synthesis requires optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize by-products. For example, chlorination and hydroxylation steps must be carefully controlled to avoid over-substitution. Characterization via -NMR and LC-MS can confirm purity and structural integrity, with reference to PubChem spectral data .

Q. How can X-ray crystallography validate the molecular structure of this compound?

Single-crystal X-ray diffraction using programs like SHELXL or SHELXTL provides definitive structural proof. Key parameters include bond lengths (e.g., C-Cl: ~1.74 Å), angles, and intermolecular hydrogen bonds involving the hydroxyl group. Structure validation tools like PLATON or CCDC software ensure geometric accuracy .

Q. What spectroscopic techniques are most effective for characterizing its functional groups?

- FT-IR : Detect hydroxyl (O-H stretch: ~3200–3600 cm) and carbonyl (C=O: ~1680–1720 cm) groups.

- -NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Compare with NIST reference spectra .

- LC-MS : Confirm molecular weight (184.62 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds influence the crystal packing and physicochemical properties of this compound?

Graph set analysis (e.g., Etter’s rules) reveals hydrogen-bonding motifs (e.g., or ) between hydroxyl and carbonyl groups. These interactions affect solubility, melting point, and stability, as observed in Acta Crystallographica reports .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The electron-withdrawing chloro and hydroxyl groups activate the carbonyl carbon toward nucleophilic attack, while steric hindrance from the methyl group may slow kinetics .

Q. How can contradictory data in spectroscopic studies (e.g., NMR shifts) be resolved?

Cross-validate using multiple techniques:

Q. What are the mechanistic pathways for its oxidative degradation under environmental conditions?

Radical-mediated oxidation (via OH) targets the hydroxyl group, forming quinone intermediates. LC-MS/MS identifies degradation products, while EPR spectroscopy confirms radical formation. Compare with analogous chlorinated acetophenones .

Q. How does this compound act as an intermediate in synthesizing bioactive molecules?

Its chloro and hydroxyl groups serve as handles for cross-coupling (e.g., Suzuki-Miyaura) or condensation reactions. For example, coupling with boronic acids yields biaryl derivatives with potential antimicrobial activity. Monitor reaction progress via TLC or HPLC .

Safety and Handling

Q. What safety protocols are critical for handling this compound in the laboratory?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid inhalation (acute toxicity category 4) and skin contact.

- Store in sealed containers away from oxidizers. Refer to SDS guidelines for spill management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.